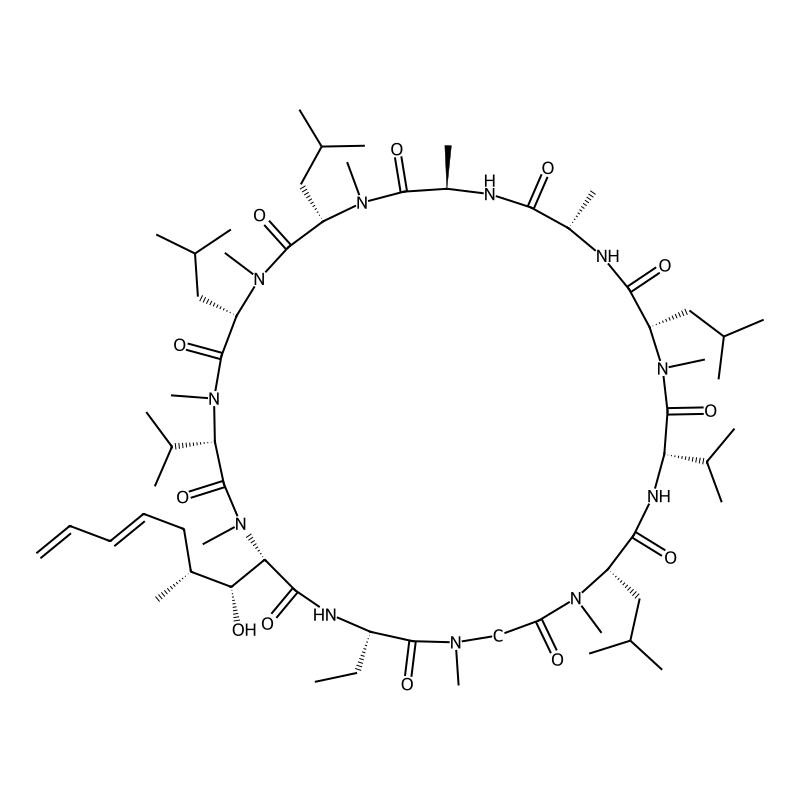

Voclosporin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Voclosporin (CAS: 515814-00-3) is a highly potent, rationally designed cyclic peptide and next-generation calcineurin inhibitor (CNI). Structurally derived from Cyclosporine A (CsA) via a single carbon-carbon double bond modification at the amino acid-1 residue, this specific alteration significantly enhances its binding affinity to cyclophilin A. In procurement and material selection, Voclosporin is prioritized over legacy CNIs due to its predictable pharmacokinetic profile, rapid elimination, and superior metabolic stability. These attributes eliminate the need for routine therapeutic drug monitoring (TDM) and provide a wider therapeutic window, making it a premium choice for advanced formulation development, in vivo autoimmune disease modeling, and targeted calcineurin-NFAT pathway inhibition [1].

Research Fit

Substituting Voclosporin with generic Cyclosporine A (CsA) or Tacrolimus introduces significant process and clinical translation risks. CsA exhibits highly variable, non-linear pharmacokinetics that necessitate continuous therapeutic drug monitoring (TDM) to avoid severe nephrotoxicity and ensure target engagement. Conversely, while Tacrolimus is potent, it carries a substantially higher risk of diabetogenesis and pancreatic islet toxicity. Voclosporin’s specific structural modification (the E-ISA247 trans-isomer) locks the molecule into a conformation that yields a 5-fold greater in vitro potency than CsA and a predictable, linear clearance rate. For researchers and formulators, utilizing generic CsA instead of Voclosporin compromises dosing precision, increases off-target toxicity in in vivo models, and mandates resource-heavy pharmacokinetic monitoring workflows [1].

Substitution Risk

In Vitro Calcineurin Inhibition and Formulation Potency

In comparative in vitro assays measuring lymphocyte proliferation and T-cell cytokine production, Voclosporin demonstrates significantly enhanced immunosuppressive potency compared to its predecessor, Cyclosporine A. The structural modification at the extended side chain of the first amino acid allows Voclosporin to achieve half-maximal inhibitory concentrations (IC50) that are substantially lower than those of CsA. Specifically, Voclosporin exhibits at least a 5-fold lower IC50 for the suppression of lymphocyte proliferation and the expression of T-cell activation surface antigens [1].

| Evidence Dimension | IC50 for lymphocyte proliferation and cytokine production |

| Target Compound Data | Voclosporin (at least 5-fold lower IC50) |

| Comparator Or Baseline | Cyclosporine A (CsA) |

| Quantified Difference | >5-fold increase in in vitro potency for Voclosporin |

| Conditions | In vitro human whole blood / lymphocyte activation assays |

The 5-fold increase in potency allows formulators and researchers to achieve robust target engagement at lower concentrations, reducing the chemical burden and off-target effects in complex formulations.

Target Binding Affinity to Cyclophilin A (CypA)

The primary mechanism of action for Voclosporin involves binding to the immunophilin Cyclophilin A (CypA) to form a complex that subsequently inhibits calcineurin. Fluorescence spectroscopy and X-ray crystallography have quantified the dissociation constant (Kd) of the predominant trans-isomer of Voclosporin (E-ISA247) to CypA at 15 nM. This represents a significantly tighter binding affinity compared to its cis-isomer counterpart (Z-ISA247, Kd = 61 nM) and legacy Cyclosporine A (Kd ≈ 30-40 nM). This optimized molecular interaction is driven by superior van der Waals contacts between Voclosporin's unique diene side chain and the CypA binding pocket [1].

| Evidence Dimension | Dissociation constant (Kd) for Cyclophilin A |

| Target Compound Data | Voclosporin (E-ISA247): Kd = 15 nM |

| Comparator Or Baseline | Z-isomer (Kd = 61 nM) and Cyclosporine A (Kd ≈ 30-40 nM) |

| Quantified Difference | ~4-fold higher affinity than the cis-isomer and superior to CsA |

| Conditions | Fluorescence spectroscopy and X-ray crystallography of the CypA complex |

Higher target affinity ensures more efficient complex formation, making Voclosporin the superior precursor for high-precision calcineurin-NFAT pathway inhibition studies.

Pharmacokinetic Predictability and Laboratory Workflow Fit

A critical differentiator for Voclosporin in clinical and preclinical procurement is its predictable, linear pharmacokinetic profile. Unlike Cyclosporine A, which suffers from highly variable disposition requiring continuous Therapeutic Drug Monitoring (TDM), Voclosporin exhibits a stable and predictable clearance. Following repetitive dosing, Voclosporin demonstrates a dominant effect-indicative half-life of approximately 7 hours and achieves a half-maximum immunosuppressive effect (CE50) at a low concentration of 50 ng/mL. This predictable bisection time allows for standard twice-daily dosing without the logistical overhead of TDM [1].

| Evidence Dimension | Pharmacokinetic predictability and half-life |

| Target Compound Data | Voclosporin: Dominant half-life ~7 hours, CE50 = 50 ng/mL, no TDM required |

| Comparator Or Baseline | Cyclosporine A: Non-linear, highly variable PK requiring mandatory TDM |

| Quantified Difference | Elimination of TDM requirement due to predictable linear clearance |

| Conditions | Repetitive dosing in in vivo pharmacokinetic models |

The elimination of Therapeutic Drug Monitoring (TDM) drastically simplifies experimental design and reduces operational costs in long-term preclinical and clinical studies.

Autoimmune Disease Model Development (Lupus Nephritis)

Due to its predictable pharmacokinetics and potent anti-proteinuric effects, Voclosporin is the preferred calcineurin inhibitor for developing and validating in vivo models of lupus nephritis and other autoimmune proteinuric kidney diseases. Its ability to stabilize podocytes without the severe nephrotoxic profile of Cyclosporine A ensures that long-term efficacy studies are not confounded by drug-induced renal damage, eliminating the need for continuous TDM [1].

Next-Generation Immunosuppressant Formulation Research

Formulators developing novel immunosuppressive therapies prioritize Voclosporin over Tacrolimus when metabolic safety is a primary endpoint. Because Voclosporin demonstrates a significantly lower risk of diabetogenesis and pancreatic islet toxicity compared to Tacrolimus, it serves as an ideal active pharmaceutical ingredient (API) for formulations targeting vulnerable patient populations [2].

High-Precision Calcineurin-NFAT Pathway Assays

In molecular biology and structural pharmacology, Voclosporin's exceptionally high binding affinity (Kd = 15 nM) to Cyclophilin A makes it a superior benchmark tool compound. Researchers utilize it to precisely map the calcineurin-NFAT signaling cascade, benefiting from its 5-fold greater in vitro potency than legacy Cyclosporine A, which allows for cleaner assay readouts at lower concentrations [3].

Application Fit Matrix

References

- [1] Ostendorf, L., et al. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis. MDPI Cells. 2023.

- [2] Kolic, J., et al. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets. Endocrinology. 2020.

- [3] Birsan, T., et al. The novel calcineurin inhibitor ISA247: a more potent immunosuppressant than cyclosporine in vitro. Transpl Int. 2005; 17(12): 767-771.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Lupkynis is indicated in combination with mycophenolate mofetil for the treatment of adult patients with active class III, IV or V (including mixed class III/V and IV/V) lupus nephritis (LN).

Treatment of Systemic Lupus Erythematosus (SLE)

Treatment of non-infectious uveitis

Voclosporin is a novel calcineurin inhibitor (CNI) that was developed and approved for treating lupus nephritis (LN). Voclosporin is a cyclosporine A analog with a modification of the functional group on the amino acid 1 residue. The drug has an improved pharmacokinetic profile compared to other CNIs, such as cyclosporine, tacrolimus, and sirolimus.

Livertox Summary

Drug Classes

Immunosuppressive Agents

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Voclosporin is eliminated in the urine and feces, with about 88% detected in the feces and about 2% detected in the urine.

The apparent volume of distribution of voclosporin is 2,154 L. Voclosporin distributes extensively into red blood cells; distribution between whole blood and plasma is dependent on concentration and temperature.

The mean apparent steady-state clearance of voclosporin is 63.6 L/h. Hepatic and renal impairment significantly reduce the clearance of voclosporin.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

VOCLOSPORIN

CAPSULE;ORAL

AURINIA

04/29/2024

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Anders HJ, Saxena R, Zhao MH, Parodis I, Salmon JE, Mohan C: Lupus nephritis. Nat Rev Dis Primers. 2020 Jan 23;6(1):7. doi: 10.1038/s41572-019-0141-9. [PMID:31974366]

Schultz C: Voclosporin as a treatment for noninfectious uveitis. Ophthalmol Eye Dis. 2013 May 5;5:5-10. doi: 10.4137/OED.S7995. Print 2013. [PMID:23700374]

Ling SY, Huizinga RB, Mayo PR, Freitag DG, Aspeslet LJ, Foster RT: Pharmacokinetics of voclosporin in renal impairment and hepatic impairment. J Clin Pharmacol. 2013 Dec;53(12):1303-12. doi: 10.1002/jcph.166. Epub 2013 Oct 8. [PMID:23996158]

Aurinia Pharmaceuticals Press Release: FDA Approves Aurinia Pharmaceuticals Lupkynis

FDA Approved Products: LUPKYNIS (voclosporin) capsules, for oral use

Toronto Research Chemicals MSDS: Voclosporin

EMA Assessment Report: Luveniq (voclosporin) oral capsules

Aurinia Pharmaceuticals press release: Aurinia Completes Voclosporin Drug-Drug Interaction Study Demonstrating No Clinically Significant Interaction With Mycophenolate Mofetil

Explore Compound Types